![molecular formula C15H22N2O4S B2372503 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 873589-67-4](/img/structure/B2372503.png)
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This compound has been extensively studied for its therapeutic potential in treating cardiovascular diseases, such as arrhythmias and hypertension.
Mechanism of Action
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This leads to prolongation of the action potential duration and effective refractory period, which can prevent reentrant arrhythmias. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have a negative inotropic effect, which can reduce myocardial contractility and oxygen demand.
Biochemical and Physiological Effects:
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to blocking IKr, it has been shown to inhibit the L-type calcium current and activate the ATP-sensitive potassium current. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to increase intracellular calcium concentration and reduce the activity of the sodium-calcium exchanger.
Advantages and Limitations for Lab Experiments
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective blocker of IKr, which makes it a valuable tool for studying the role of this current in cardiac electrophysiology. In addition, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has a relatively long half-life, which allows for sustained inhibition of IKr. However, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has some limitations for lab experiments. It has a negative inotropic effect, which can complicate the interpretation of results. In addition, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have off-target effects on other ion channels, which can lead to unwanted side effects.
Future Directions
For research on 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide include the development of more selective IKr blockers, the use of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other drugs, and further research on the long-term effects of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide on cardiac function.
Synthesis Methods
The synthesis of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 4-piperidone with 3-ethyl-4-methoxybenzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then treated with ammonium carbonate to yield 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. The overall synthesis process is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its therapeutic potential in treating cardiovascular diseases. It has been shown to be effective in treating arrhythmias, such as atrial fibrillation, and hypertension. In addition, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been used as a research tool to study the role of IKr in cardiac electrophysiology.
properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-11-10-13(4-5-14(11)21-2)22(19,20)17-8-6-12(7-9-17)15(16)18/h4-5,10,12H,3,6-9H2,1-2H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSHPZLQGBFQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.